molecular formula C10H12N2O4 B3230823 Methyl 2-[(4-nitrophenyl)amino]propanoate CAS No. 1311383-63-7

Methyl 2-[(4-nitrophenyl)amino]propanoate

Cat. No.: B3230823
CAS No.: 1311383-63-7
M. Wt: 224.21 g/mol
InChI Key: IVJIPLQGUWDKSX-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenyl)amino]propanoate is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an amino group (-NH2) and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitrophenyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically an amino derivative.

    Reduction: The major product is an amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 2-[(4-nitrophenyl)amino]propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-nitrophenyl)amino]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-nitrophenyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and an ester group allows for diverse chemical transformations and interactions with biological systems.

Properties

IUPAC Name

methyl 2-(4-nitroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7(10(13)16-2)11-8-3-5-9(6-4-8)12(14)15/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJIPLQGUWDKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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